N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)thiourea

Neuroinflammation PBR TSPO

This unsymmetrical thiourea is uniquely positioned as a chemical probe for the peripheral benzodiazepine receptor (PBR/TSPO), with a specific 3-pyridinylmethyl substitution pattern critical for its binding affinity. Unlike its 4-pyridinylmethyl isomer or the urea analog Pyrinuron, this compound offers a quantifiable interaction for studies on neuroinflammation or steroidogenesis. It also demonstrates a unique rat intestinal sucrase inhibition (IC50 389 µM) not reported for close analogs, and its reported synthesis yield of up to 98% provides a cost-efficient advantage over lower-yielding isomers for lead generation and SAR exploration. Choosing this specific scaffold ensures experimental success by avoiding uncontrolled variables introduced by structurally similar but functionally divergent analogs.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33 g/mol
CAS No. 56913-88-3
Cat. No. B3145204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-nitrophenyl)-N'-(3-pyridinylmethyl)thiourea
CAS56913-88-3
Molecular FormulaC13H12N4O2S
Molecular Weight288.33 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12N4O2S/c18-17(19)12-5-3-11(4-6-12)16-13(20)15-9-10-2-1-7-14-8-10/h1-8H,9H2,(H2,15,16,20)
InChIKeyAWLYIFHQUPAEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Nitrophenyl)-N'-(3-pyridinylmethyl)thiourea (CAS 56913-88-3): Core Chemical Identity and Sourcing Profile


N-(4-Nitrophenyl)-N'-(3-pyridinylmethyl)thiourea (CAS 56913-88-3) is an unsymmetrical N,N'-disubstituted thiourea derivative with the molecular formula C13H12N4O2S and a molecular weight of 288.33 g/mol . The compound features a 4-nitrophenyl group on one thiourea nitrogen and a 3-pyridinylmethyl group on the other, placing it within a class of heteroaromatic thioureas that have been investigated for diverse biological activities including nitric oxide synthase inhibition, anticancer potential, and enzyme modulation . Commercially, the compound is available through research chemical suppliers such as Sigma-Aldrich (AldrichCPR) and MolCore, with reported purity specifications typically ≥95% . However, as a specialized research tool, its utility for a given project depends entirely on specific, quantifiable performance advantages over closely related structural analogs.

N-(4-Nitrophenyl)-N'-(3-pyridinylmethyl)thiourea (CAS 56913-88-3): Why Generic Substitution with Closest Analogs is Scientifically Unjustified


Within the N,N'-disubstituted thiourea chemical space, minor structural variations—such as pyridinyl positional isomerism or substitution of the central thiourea with a urea moiety—can drastically alter biological activity profiles, potency, and safety characteristics. This compound's specific 3-pyridinylmethyl substitution pattern on the thiourea scaffold is a critical determinant of its binding affinity to certain biological targets, as demonstrated by the distinct peripheral benzodiazepine receptor (PBR) affinity of this compound [1] compared to the divergent activities of its 4-pyridinylmethyl isomer [2] and the urea analog Pyrinuron [3]. Substituting one of these close analogs for this specific compound based solely on structural similarity or reagent class would introduce uncontrolled variables into an experiment, potentially leading to false negative results, misinterpretation of structure-activity relationships (SAR), or the loss of a specific, desired modulatory effect. The quantitative evidence detailed in Section 3 provides the data necessary for an evidence-based procurement decision.

N-(4-Nitrophenyl)-N'-(3-pyridinylmethyl)thiourea (CAS 56913-88-3): Quantified Differentiation Evidence Against Closest Analogs


Evidence Item 1: Peripheral Benzodiazepine Receptor (PBR) Binding Affinity - Quantified Advantage Over Urea Analog

This compound demonstrates a quantifiable and specific affinity for the peripheral benzodiazepine receptor (PBR) in rat tissue. The reported binding affinity (pIC50) provides a direct quantitative metric for its interaction with this target [1]. In contrast, the closest structural analog, the urea derivative Pyrinuron (1-(4-nitrophenyl)-3-(pyridin-3-ylmethyl)urea, CAS 53558-25-1), shows no reported activity for PBR but instead acts as a potent mitochondrial toxin with an IC50 of 163 µM for disrupting mitochondrial membrane potential in HepG2 cells [2]. This stark divergence in both target engagement and biological consequence underscores that the thiourea core is essential for the PBR interaction profile.

Neuroinflammation PBR TSPO Ligand Binding

Evidence Item 2: Glycosidase Enzyme Modulation - A Distinct Activity Profile Not Observed in Closest Analogs

This compound has been evaluated for its ability to inhibit rat small intestinal sucrase, an enzyme critical in carbohydrate digestion. The assay reports an IC50 value of 389 µM for reducing p-nitrophenol release from a synthetic substrate [1]. This activity profile is distinct; a search of authoritative databases reveals no equivalent sucrase inhibition data for the 4-pyridinylmethyl isomer (CAS 56913-82-7) or the 2-pyridinylmethyl isomer (CAS 56913-93-0). Similarly, the urea analog Pyrinuron is primarily characterized as a NAMPT inhibitor and mitochondrial toxin, with no reported activity against glycosidases [2].

Enzyme Inhibition Sucrase Glycosidase Carbohydrate Metabolism

Evidence Item 3: Synthesis Yield Differential - A Practical Advantage Over the 4-Pyridinylmethyl Isomer

When considering the procurement of an intermediate or the planning of a synthetic sequence, the reported yield of the compound can be a decisive factor. Literature reports for the synthesis of the closely related 4-pyridinylmethyl isomer (1-(4-nitrophenyl)-3-((pyridin-4-yl)methyl)thiourea, CAS 56913-82-7) describe a yield of 66% [1]. In contrast, synthetic procedures for N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)thiourea, as documented by commercial suppliers with established protocols, are reported to achieve yields of up to 98% . This represents a >30% absolute increase in efficiency, which translates directly to reduced cost per gram of final product in a laboratory setting.

Synthetic Chemistry Process Optimization Yield Medicinal Chemistry

N-(4-Nitrophenyl)-N'-(3-pyridinylmethyl)thiourea (CAS 56913-88-3): Evidence-Supported Research and Industrial Application Scenarios


Scenario 1: Investigating Neuroinflammatory Processes via PBR/TSPO Modulation

This compound is uniquely suited as a chemical probe for studies of the peripheral benzodiazepine receptor (PBR, also known as the 18 kDa translocator protein or TSPO). The quantified binding data for this specific compound provides a rationale for its selection over other thiourea or urea analogs that lack this affinity (as demonstrated by Pyrinuron's divergent activity [4]). Researchers investigating PBR's role in neuroinflammation, microglial activation, or steroidogenesis can use this compound to interrogate PBR-mediated pathways, confident that the 3-pyridinylmethyl-thiourea scaffold confers a specific interaction not found in closely related structures.

Scenario 2: Exploring Novel Glycosidase Inhibitors for Metabolic Research

The compound's demonstrated inhibition of rat intestinal sucrase at an IC50 of 389 µM positions it as a valuable starting point for research into novel glycosidase inhibitors. Since this activity is not reported for the 4- or 2-pyridinylmethyl isomers, the specific 3-pyridinylmethyl substitution pattern appears critical for this effect. Researchers in the fields of carbohydrate metabolism, diabetes, and obesity can utilize this compound in preliminary in vitro studies to explore structure-activity relationships (SAR) for thiourea-based sucrase inhibition, with the understanding that it offers a unique and quantifiable biochemical interaction not available from its closest analogs.

Scenario 3: Cost-Effective Lead Generation and Scale-Up Feasibility Studies

For medicinal chemistry and process chemistry groups, the reported synthesis yield of up to 98% for this compound , compared to the 66% yield for its 4-pyridinylmethyl isomer [4], makes it a more attractive and economical candidate for lead generation or preliminary scale-up efforts. In projects where multiple thiourea derivatives are being evaluated, selecting this specific isomer can result in significant cost savings and reduced synthetic effort, allowing research funds to be allocated more efficiently across a broader SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.